

An In-depth Technical Guide to Potassium Azide-15N: Stability, Reactivity, and Applications

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Compound of Interest

Compound Name: Potassium Azide-15N

Cat. No.: B13413839

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of **Potassium Azide-15N** ($K^{15}N_3$), a critical reagent in isotopic labeling for contemporary research and drug development. This document details its chemical properties, stability under various conditions, and its utility in synthetic chemistry, including detailed experimental protocols and safety considerations.

Core Properties and Stability

Potassium Azide-15N is a white, off-white, crystalline solid.[1] It is the potassium salt of hydrazoic acid, where one or more nitrogen atoms are the heavy isotope ^{15}N . This isotopic labeling allows for the tracking of nitrogen atoms in molecules through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2]

General Stability: Under standard ambient conditions (room temperature), potassium azide is chemically stable.[3] However, it is sensitive to heat and light.[4] For safe storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[5] It is crucial to handle and store the compound under an inert gas due to its heat sensitivity.

Thermal Decomposition: Potassium azide decomposes upon heating, yielding potassium metal and nitrogen gas. The decomposition temperature for potassium azide is approximately 355°C.

It is important to note that violent decomposition can occur at temperatures above 100°C, and the compound may explode if heated rapidly.

Photochemical Stability: The compound is sensitive to ultraviolet (UV) light, which can induce its decomposition into potassium metal and nitrogen gas. Therefore, it should be stored in light-resistant containers.

Stability in Solution: The azide ion is generally stable in both acidic and basic conditions. However, mixing inorganic azides with acids should be avoided as it can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃). Hydrolysis can also occur in aqueous solutions at certain pH levels.

Quantitative Stability Data

Parameter	Value	Conditions
Melting Point	350 °C (in vacuum)	-
Decomposition Temperature	~355-360 °C	-
Thermal Decomposition Activation Energy	49 kcal/mol	In vacuo
Thermal Decomposition Activation Energy	32 kcal/mol	In the presence of Mn, Fe, Co, or Ni catalysts
Thermal Decomposition Activation Energy	44.5 kcal/mol	In the presence of a Cu catalyst

Data for unlabeled potassium azide, which is expected to be comparable for the ¹⁵N-labeled variant.

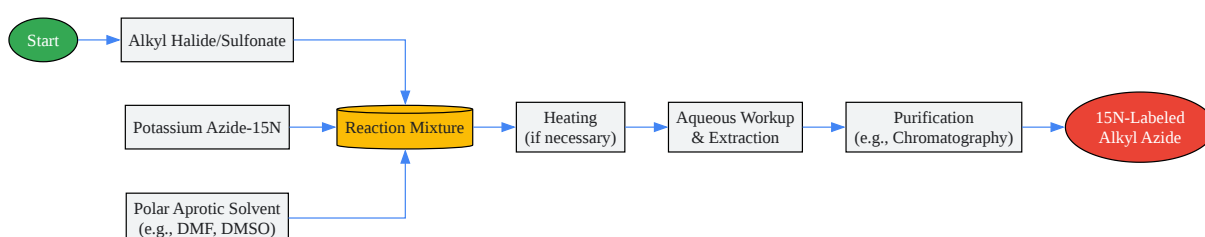
Reactivity and Synthetic Applications

The azide functional group is a versatile tool in organic synthesis, and **Potassium Azide-¹⁵N** serves as a key reagent for introducing isotopically labeled nitrogen into organic molecules. Its reactivity is primarily centered around the nucleophilicity of the azide anion and its participation in cycloaddition reactions.

Nucleophilic Substitution Reactions

The azide ion is an excellent nucleophile and readily participates in SN2 reactions, displacing leaving groups such as halides and sulfonates from primary and secondary alkyl substrates to form alkyl azides. This reaction is a cornerstone for the introduction of the ^{15}N -labeled azide group into a wide range of organic frameworks.

General Experimental Workflow for Nucleophilic Azidation:



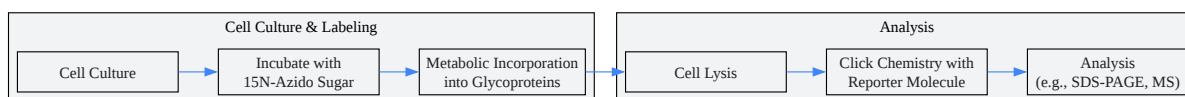
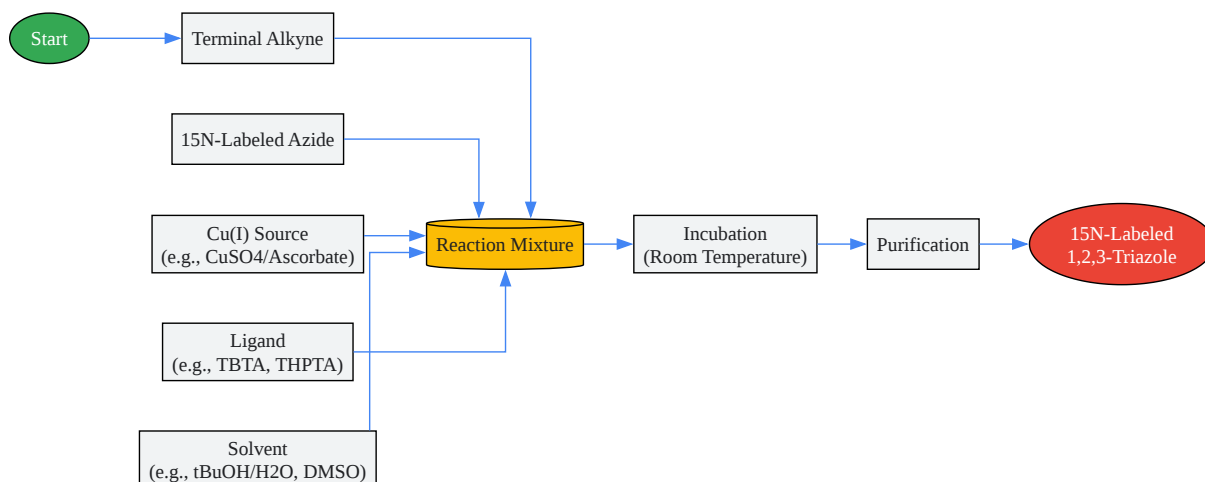
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*General workflow for nucleophilic substitution with **potassium azide-15N**.*

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," is a highly efficient and selective reaction between an azide and a terminal alkyne to form a 1,2,3-triazole. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable for its high yields and mild reaction conditions. **Potassium Azide-15N** can be used to synthesize ^{15}N -labeled azides, which can then participate in these cycloaddition reactions to produce ^{15}N -labeled triazoles.

Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):



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